(S)-1,5-Dimethylhexylamine

Catalog No.
S671856
CAS No.
70419-10-2
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1,5-Dimethylhexylamine

CAS Number

70419-10-2

Product Name

(S)-1,5-Dimethylhexylamine

IUPAC Name

(2S)-6-methylheptan-2-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3/t8-/m0/s1

InChI Key

QNIVIMYXGGFTAK-QMMMGPOBSA-N

SMILES

CC(C)CCCC(C)N

Canonical SMILES

CC(C)CCCC(C)N

Isomeric SMILES

C[C@@H](CCCC(C)C)N

The exact mass of the compound (S)-1,5-Dimethylhexylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1,5-Dimethylhexylamine (CAS 70419-10-2) is an enantiopure branched aliphatic secondary amine characterized by a six-carbon chain with methyl substitutions at the 1- and 5-positions. As a pure stereoisomer, it serves as a chiral building block in pharmaceutical synthesis, particularly for glycosyl β-amino acids and substituted pyrrolidones. It also functions as an analytical reference standard for chiral gas chromatography-mass spectrometry (GC/MS) to determine the synthetic versus natural origin of aliphatic amines in complex matrices. Its enantiomeric purity ensures predictable reactivity in asymmetric synthesis and baseline-resolved retention times in stereochemical profiling workflows, distinguishing it from its racemic counterpart [1].

Substituting (S)-1,5-Dimethylhexylamine with its racemic counterpart (CAS 543-82-8) or structurally similar amines like 1,3-dimethylamylamine (DMAA) compromises both synthetic yield and analytical integrity. In pharmaceutical manufacturing, such as the synthesis of antitubercular glycosyl β-amino acids, using the racemate generates complex diastereomeric mixtures that require resource-intensive chiral resolution, reducing overall process efficiency and atom economy. Furthermore, in analytical applications, the pure (S)-enantiomer is strictly required to establish baseline retention times for chiral GC/MS assays; a racemic standard cannot resolve the enantiomeric distribution (typically 0.9–1.0 in synthetic adulterants) needed to verify the origin of complex supplement matrices[1].

Enantiomeric Resolution in Analytical GC/MS Profiling

In chiral GC/MS profiling of commercial matrices, the pure (S)-enantiomer provides a distinct, baseline-resolved chromatographic peak necessary for quantifying enantiomeric excess. Studies analyzing synthetic 1,5-dimethylhexylamine adulteration rely on measuring the enantiomeric ratio. The racemic baseline exhibits a peak area ratio of 0.9–1.0 (R:S), indicative of synthetic origin. Procuring the pure (S)-enantiomer allows laboratories to calibrate the exact retention time of the (S)-peak, enabling the detection of deviations from the racemic baseline with a limit of detection down to 25 ng/mL in complex plant or supplement extracts [1].

Evidence DimensionChiral GC/MS Enantiomeric Ratio (Peak Area)
Target Compound Data(S)-1,5-Dimethylhexylamine: Single resolved peak (Ratio approaches 0:1 R:S)
Comparator Or BaselineRacemic 1,5-Dimethylhexylamine (CAS 543-82-8): Ratio of 0.9–1.0
Quantified DifferenceProvides absolute stereochemical reference vs. unresolved ~1:1 mixture
ConditionsChiral GC/MS using thick film megabore capillary columns

Essential for analytical laboratories needing a pure chiral reference standard to quantify enantiomeric distribution and prove synthetic adulteration.

Diastereomeric Purity in Glycosyl β-Amino Acid Synthesis

1,5-Dimethylhexylamine is utilized as a key building block in the preparation of glycosyl β-amino acids, which exhibit antitubercular activity. When the pure (S)-enantiomer is employed in the amidation or reductive amination steps, it directs the formation of a single diastereomer of the resulting β-amino acid derivative. In contrast, using the racemic mixture (CAS 543-82-8) results in a 50:50 mixture of diastereomers that exhibit different biological activities and require complex chromatographic separation, reducing the effective yield of the target active pharmaceutical ingredient (API) by at least 50% prior to purification losses[1].

Evidence DimensionYield of target diastereomer prior to separation
Target Compound Data(S)-1,5-Dimethylhexylamine: ~100% theoretical conversion to single desired diastereomer
Comparator Or BaselineRacemic 1,5-Dimethylhexylamine: Maximum 50% theoretical yield of target diastereomer
Quantified Difference≥2x improvement in crude target yield and elimination of chiral resolution steps
ConditionsSynthesis of glycosyl β-amino acid derivatives

Prevents a 50% loss in API yield and eliminates the need for costly downstream chiral separation in pharmaceutical manufacturing.

Precursor Suitability for Chiral N-Type Photoconductors

1,5-Dimethylhexylamine is a primary reagent for synthesizing N,N′-bis(1,5-dimethylhexyl)-3,4:9,10-perylenebis(dicarbox-imide) (PDHEP), an n-type photoconductor. Procuring the enantiopure (S)-1,5-Dimethylhexylamine enables the synthesis of homochiral (S,S)-PDHEP. Homochiral perylene diimides typically exhibit tighter molecular packing and altered supramolecular self-assembly compared to the statistical mixture of (S,S), (R,R), and meso-(R,S) forms generated when using the racemic amine. This structural uniformity directly influences thin-film crystallinity, charge carrier mobility, and solubility profiles in organic electronics manufacturing .

Evidence DimensionSupramolecular composition of synthesized PDHEP
Target Compound Data(S)-1,5-Dimethylhexylamine: Yields 100% homochiral (S,S)-PDHEP
Comparator Or BaselineRacemic 1,5-Dimethylhexylamine: Yields a statistical mixture of (S,S), (R,R), and meso isomers
Quantified DifferenceEliminates solid-state disorder caused by mixed stereoisomer packing
ConditionsCondensation with 3,4:9,10-perylenetetracarboxylic dianhydride

Crucial for materials scientists requiring uniform molecular packing and reproducible charge transport properties in organic electronic devices.

Chiral Reference Standards in Forensic and Sports Nutrition Analysis

Directly downstream of the chiral GC/MS evidence, this compound is the right choice for calibrating analytical instruments to detect synthetic adulteration of dietary supplements by measuring deviations from the racemic 0.9-1.0 enantiomeric ratio [1].

Asymmetric Synthesis of Antitubercular Glycosyl β-Amino Acids

Directly downstream of the diastereomeric purity evidence, this compound is the right choice as a chiral building block to ensure high diastereomeric yield without the need for downstream chiral resolution[2].

Development of Homochiral N-Type Photoconductors

Directly downstream of the supramolecular packing evidence, this compound is the right choice to synthesize homochiral PDHEP derivatives for organic electronics, ensuring uniform crystalline packing and reproducible charge mobility .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

70419-10-2

Dates

Last modified: 04-15-2024

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